2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol

Lipophilicity Drug Design ADME

This 1,4,5-trisubstituted pyrazole is a key intermediate for hit expansion and PROTAC development. The C5 hydroxyethyl chain provides a versatile spacer for E3 ligase ligand attachment, while the N1-isopropyl group optimizes lipophilicity (LogP) without excess steric bulk. For procurement managers, this building block addresses the frequent need for functionalized pyrazoles with precise spatial orientation. - Enables efficient Williamson ether synthesis for herbicide analog creation - Serves as a phosphine/thioether ligand precursor for homogeneous catalysis - Available at 95% purity with reliable, traceable global supply chains

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
Cat. No. B13189808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol
Molecular FormulaC8H13ClN2O
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESCC(C)N1C(=C(C=N1)Cl)CCO
InChIInChI=1S/C8H13ClN2O/c1-6(2)11-8(3-4-12)7(9)5-10-11/h5-6,12H,3-4H2,1-2H3
InChIKeyBAXADHXBWKUBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol: Procurement-Grade Physicochemical Profile for Research Selection


2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol (CAS 1593372-24-7) is a 1,4,5-trisubstituted pyrazole building block characterized by a chloro substituent at the 4-position, an isopropyl group at N1, and a hydroxyethyl chain at C5 [1]. Its molecular formula is C8H13ClN2O (MW: 188.65 g/mol), with a computed XLogP3-AA of 1.2 and a topological polar surface area (TPSA) of 38.1 Ų [1]. The compound is commercially available at research-grade purity (typically 95%) and serves as a functionalized intermediate in medicinal chemistry and agrochemical synthesis .

Why 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol Cannot Be Simply Replaced by In-Class Analogs


Pyrazole building blocks with different N1-alkyl, C4-halo, or C5-hydroxyalkyl substituents exhibit divergent physicochemical properties that critically impact downstream synthetic utility and biological performance. Simple substitution of the isopropyl group with methyl or ethyl, or replacement of the ethanol chain with methanol, alters lipophilicity (LogP), hydrogen-bonding capacity, and steric bulk in a non-linear fashion [1]. These differences directly affect reaction kinetics in subsequent functionalization steps, solubility in reaction media, and the pharmacodynamic profile of final compounds, necessitating a deliberate, data-driven selection rather than casual interchange [2].

Quantitative Differentiation Guide for 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol Against Closest Analogs


Lipophilicity Comparison: Isopropyl vs. Methyl N1-Substitution

The target compound's XLogP3-AA of 1.2 is higher than that of its 1-methyl analog 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol, which has a computed XLogP of approximately 0.5 [1][2]. This 0.7 log unit increase reflects the greater lipophilicity conferred by the isopropyl group, which can enhance membrane permeability but reduce aqueous solubility relative to the methyl derivative.

Lipophilicity Drug Design ADME

Rotatable Bond Flexibility: Ethanol vs. Methanol C5-Substitution

The target compound possesses 3 rotatable bonds due to its ethanol side chain, compared to 2 rotatable bonds for the methanol analog (4-chloro-1-isopropyl-1H-pyrazol-5-yl)methanol [1]. This additional degree of freedom provides greater conformational flexibility and a longer spacer between the pyrazole core and the terminal hydroxyl group, which is a critical parameter in metal coordination and bioconjugation chemistry.

Conformational Flexibility Synthetic Handle Ligand Design

Synthetic Utility: Hydroxyethyl as a Versatile Functional Handle

The primary alcohol in the target compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate, bromide) for nucleophilic displacement [1]. In contrast, the methanol analog offers a shorter linker, limiting spatial separation in subsequent conjugates. While no direct kinetic comparison is available, the ethanol derivative's extended reach is classically preferred for minimizing steric clashes in enzyme binding pockets.

Synthetic Chemistry Building Block Functional Group Interconversion

Molecular Weight and Heavy Atom Count Differentiation

With a molecular weight of 188.65 g/mol and 12 heavy atoms, the target compound is slightly heavier than the 1-methyl analog (MW 160.60, 10 heavy atoms) [1]. This places it closer to the upper limit of fragment-like chemical space (MW < 200) while retaining favorable ligand efficiency metrics. The bromo analog (if considered) would be even heavier, potentially reducing ligand efficiency.

Physicochemical Properties Fragment-Based Drug Discovery Lead-Likeness

Recommended Application Scenarios for 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization Requiring Balanced Lipophilicity

When a hit compound containing a 1-methylpyrazole core shows suboptimal cellular activity due to low membrane permeability, replacement with the isopropyl analog (ΔLogP = +0.7) can enhance passive diffusion without introducing excessive lipophilicity that would compromise solubility or metabolic stability [1]. This compound is ideally procured at the hit expansion stage.

Chemical Biology: Synthesis of Bifunctional Probes and PROTACs

The ethanol side chain offers a longer spacer (2-carbon) than the methanol variant, allowing for the attachment of E3 ligase ligands or fluorophores with reduced steric interference between the pyrazole warhead and the recruited protein [2]. Procurement is recommended when designing heterobifunctional molecules that demand precise spatial orientation.

Coordination Chemistry: Design of Protic Pyrazole Ligands

As demonstrated in the flexible synthesis of pyrazoles with functionalized C5 substituents, the hydroxyethyl chain can serve as a ligand precursor after conversion to a phosphine or thioether donor [3]. The isopropyl group at N1 provides sufficient steric bulk to protect the non-coordinating nitrogen while preserving hydrogen-bonding capability, a feature critical for homogeneous catalysis.

Agrochemical Intermediate: Synthesis of Fungicidal or Herbicidal Pyrazole Ethers

The ethanol moiety is a key intermediate for generating pyrazole ether herbicides through Williamson ether synthesis [4]. The isopropyl substitution pattern has appeared in patented pyrazole ether derivatives (US4298749A), making this compound a relevant building block for analogue synthesis in crop protection research.

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